1-Dodecyl-9H-thioxanthen-9-one
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Overview
Description
1-Dodecyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique photophysical properties and are widely used as photoinitiators in various polymerization processes. The compound’s structure consists of a thioxanthone core with a dodecyl (C12H25) substituent, which enhances its solubility and photoreactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-9H-thioxanthen-9-one can be synthesized through several methods. One common approach involves the Buchwald-Hartwig amination reaction, where a thioxanthone derivative is reacted with a dodecylamine in the presence of a palladium catalyst and a base . Another method includes the Sonogashira coupling reaction, which involves the coupling of a thioxanthone derivative with a dodecyl-substituted alkyne .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dibutyltin chloride hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Functionalized thioxanthone derivatives
Scientific Research Applications
1-Dodecyl-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Dodecyl-9H-thioxanthen-9-one involves its ability to absorb light and generate reactive species. Upon light absorption, the compound transitions to an excited state, which can then interact with other molecules to initiate polymerization or induce photochemical reactions . In biological systems, it preferentially inhibits DNA synthesis and mammalian topoisomerase type II, leading to its anticancer effects .
Comparison with Similar Compounds
Isopropyl thioxanthone (ITX): Another thioxanthone derivative used as a photoinitiator but with different substituents affecting its photophysical properties.
2,7-Bis[(4-(dimethylamino)phenyl)ethynyl]-9H-thioxanthen-9-one (BDAPT): A thioxanthone derivative with enhanced two-photon absorption properties.
Uniqueness: 1-Dodecyl-9H-thioxanthen-9-one is unique due to its long dodecyl chain, which enhances its solubility and photoreactivity compared to other thioxanthone derivatives. This makes it particularly suitable for applications requiring high solubility and efficient light absorption .
Properties
CAS No. |
80032-55-9 |
---|---|
Molecular Formula |
C25H32OS |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1-dodecylthioxanthen-9-one |
InChI |
InChI=1S/C25H32OS/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23-24(20)25(26)21-17-12-13-18-22(21)27-23/h12-14,16-19H,2-11,15H2,1H3 |
InChI Key |
CTOHEPRICOKHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C2C(=CC=C1)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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